

The Scientific Odyssey of Brequinar (DUP-785): A Technical Guide

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An In-depth Examination of the History, Mechanism, and Development of a Potent Dihydroorotate Dehydrogenase Inhibitor

Abstract

Brequinar (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has traversed a complex developmental path, from its initial promise as an anticancer and immunosuppressive agent to its renewed investigation for viral infections and specific hematological malignancies. This technical guide provides a comprehensive overview of Brequinar's history, its molecular mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Brequinar's scientific journey and its place in modern pharmacology.

Introduction: A Storied History

Brequinar was first synthesized by DuPont Pharmaceuticals in the 1980s.[1][2] The rights to the compound were later acquired by Bristol-Myers Squibb in 2001, and subsequently by Clear Creek Bio in 2017.[1][2] Initially investigated as an immunosuppressant for organ transplant rejection and as a broad-spectrum anticancer drug, Brequinar's development was hampered by a narrow therapeutic window and significant side effects at effective doses.[1][2] Despite these early setbacks, its potent mechanism of action has led to continued research, with recent studies exploring its utility in combination therapies for some cancers, as an antiviral agent, and for the treatment of acute myeloid leukemia (AML).[1][3][4][5]



Mechanism of Action: Targeting Pyrimidine Synthesis

Brequinar's primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[3][6][7] This inhibition blocks the synthesis of pyrimidine-based nucleotides, which are essential for DNA and RNA synthesis, and consequently inhibits cell growth and proliferation.[1][6]

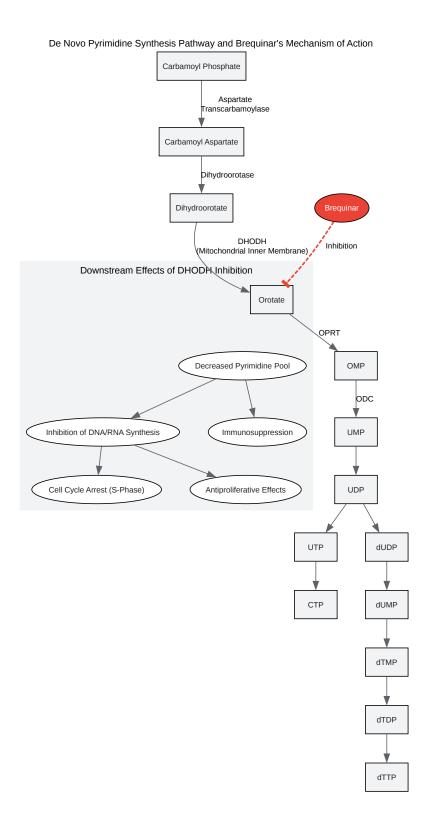
Brequinar exhibits mixed-inhibition kinetics with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[1][8] It binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[1][8] This specificity contributes to its high potency.

The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which in turn has several downstream effects, including:

- Inhibition of T-cell proliferation: By depriving T-cells of the necessary nucleotides for clonal expansion, Brequinar exerts an immunosuppressive effect.[6]
- Cell cycle arrest: The lack of pyrimidines leads to an S-phase stall in the cell cycle.[9]
- Induction of apoptosis: In some cancer cell lines, prolonged pyrimidine depletion can trigger programmed cell death.[3]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by **Brequinar**.





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Figure 1: Brequinar's inhibition of DHODH in pyrimidine synthesis.



Quantitative Pharmacological Data

The following tables summarize key quantitative data related to **Brequinar**'s potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Brequinar

Parameter	Value	Cell Line/Enzyme Source	Reference
IC50	5.2 nM	Human DHODH	[10]
Ki'	5-8 nM	L1210 DHODH	[1][8]

Table 2: Pharmacokinetic Parameters of Brequinar in Cancer Patients

Parameter	Value	Dosing	Reference
Alpha Half-life (t1/2α)	0.1 - 0.7 h	10 min IV infusion	[11]
Beta Half-life (t1/2β)	1.5 - 8.2 h	10 min IV infusion	[11]
Maximum Tolerated Dose (MTD) - Poor Risk	210 mg/m²/day	5 consecutive days, every 4 weeks	[11]
Maximum Tolerated Dose (MTD) - Good Risk	350 mg/m²/day	5 consecutive days, every 4 weeks	[11]

Preclinical Development

Brequinar has demonstrated significant antitumor activity in a variety of preclinical models.

Xenograft Studies

 Head and Neck Squamous Cell Carcinoma (HNSCC): Brequinar showed statistically significant growth-delaying effects in 4 out of 5 HNSCC xenograft lines tested. In one particularly sensitive line, tumor growth was completely inhibited for 17 days.[12]



- Glioblastoma: In a subcutaneous xenograft model using LN229 glioblastoma cells, daily intraperitoneal injections of Brequinar at 10 mg/kg significantly reduced tumor volume and weight.[4]
- Small Cell Lung Cancer (SCLC): Brequinar demonstrated strong suppression of SCLC tumor growth in both patient-derived xenograft (PDX) models and an autochthonous mouse model.[5]

Table 3: Summary of Key Preclinical Xenograft Studies

Cancer Type	Model	Dosing Regimen	Key Findings	Reference
HNSCC	Nude mice with HNSCC xenografts	50 mg/kg/day, i.p., 5 days	Significant growth delay in 4/5 lines; complete inhibition in one line for 17 days.	[12]
Glioblastoma	Subcutaneous LN229 xenografts	10 mg/kg, i.p., daily	Reduced tumor volume and weight.	[4]
SCLC	PDX and autochthonous models	Not specified	Strong suppression of tumor growth.	[5]

Immunosuppressive Effects

In vitro studies have shown that **Brequinar** inhibits mitogen-stimulated activation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, starting at concentrations of 10-6 M.[6] Its immunosuppressive effects are complex, involving the inhibition of interleukin-2 (IL-2) production and the expression of the IL-2 receptor, ultimately leading to the prevention of T-cell progression from the G0/G1 to the S and G2+M phases of the cell cycle.[6]

Clinical Development



Brequinar has undergone several clinical trials, primarily in oncology.

Solid Tumors

Phase I and II clinical trials of **Brequinar** in patients with various solid tumors, including melanoma and colorectal cancer, were largely unsuccessful.[3][7][9] While the drug demonstrated on-target inhibition of DHODH, it failed to produce significant objective responses.[7][13] The primary dose-limiting toxicity was myelosuppression, particularly thrombocytopenia.[11] The lack of efficacy in solid tumors is thought to be due, in part, to the ability of tumor cells to utilize pyrimidine salvage pathways to circumvent the effects of DHODH inhibition.[3][9]

Table 4: Summary of Early Phase Clinical Trials in Solid Tumors

Phase	Cancer Type(s)	Key Outcome(s)	Dose-Limiting Toxicity	Reference(s)
ı	Various advanced cancers	No objective responses, one minor response.	Myelosuppressio n (thrombocytopeni a).	[11]
II	Metastatic colorectal cancer	Inactive.	Not specified.	[7]
II	Advanced melanoma	No objective responses.	Moderate toxicity.	[9]

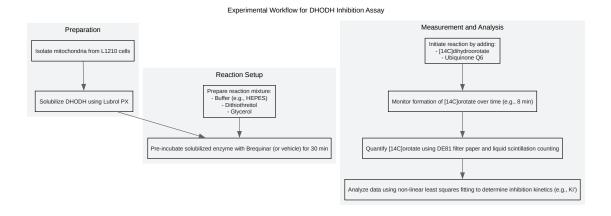
Recent and Ongoing Trials

More recently, the focus of **Brequinar**'s clinical development has shifted. It is currently being investigated in a Phase 1b/2a trial for relapsed/refractory acute myeloid leukemia (AML). Additionally, its potent antiviral properties have led to its evaluation as a potential treatment for COVID-19.[1][2]

Experimental Protocols DHODH Inhibition Assay



The following is a generalized protocol for determining the inhibitory activity of **Brequinar** against DHODH, based on methods described in the literature.[1]



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Figure 2: Generalized workflow for a DHODH inhibition assay.

Materials:

- L1210 murine leukemia cells (or other source of mammalian DHODH)
- Lubrol PX (or other suitable detergent for solubilization)



- Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 2 mM dithiothreitol and 20% glycerol)
- Brequinar sodium
- [14C]dihydroorotate
- Ubiquinone Q6
- DE81 filter paper
- Scintillation fluid and counter

Procedure:

- Enzyme Preparation: Isolate mitochondria from L1210 cells by differential centrifugation.
 Solubilize the DHODH from the mitochondrial fraction using a detergent such as Lubrol PX.
- Reaction Setup: In a reaction tube, combine the solubilized DHODH preparation with the
 reaction buffer. Add varying concentrations of **Brequinar** (or vehicle control). Pre-incubate
 the mixture for 30 minutes at room temperature to allow for inhibitor binding.[1]
- Reaction Initiation: Start the enzymatic reaction by adding the substrates, [14C]dihydroorotate and ubiquinone Q6.
- Time Course and Quantification: At specific time points (e.g., every 2 minutes for a total of 8 minutes), remove aliquots of the reaction mixture and spot them onto DE81 filter paper to stop the reaction.[1] Wash the filter papers to remove unreacted substrate and quantify the amount of product ([14C]orotate) formed using liquid scintillation counting.
- Data Analysis: Determine the initial reaction velocities from the time course data. Fit the
 velocity data to various enzyme inhibition models (e.g., competitive, uncompetitive, mixed)
 using non-linear least squares regression to determine the type of inhibition and the
 inhibition constant (Ki').[1]

Conclusion



Brequinar (DUP-785) is a well-characterized, potent inhibitor of DHODH with a rich and ongoing history of scientific investigation. While its initial development as a monotherapy for solid tumors was unsuccessful, a deeper understanding of its mechanism of action and the role of pyrimidine salvage pathways has opened new avenues for its potential therapeutic application. The continued exploration of **Brequinar** in hematological malignancies, as an antiviral, and in combination with other agents underscores its enduring importance as a pharmacological tool and a potential therapeutic agent. This technical guide provides a solid foundation for researchers and clinicians interested in the past, present, and future of this intriguing molecule.

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